molecular formula C10H7ClN2O B15442475 4-Chloro-2-(2-hydroxyphenyl)pyrimidine CAS No. 71659-35-3

4-Chloro-2-(2-hydroxyphenyl)pyrimidine

Cat. No.: B15442475
CAS No.: 71659-35-3
M. Wt: 206.63 g/mol
InChI Key: OMVBZIFPXNKHTD-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-hydroxyphenyl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, which features a chloropyrimidine ring linked to a hydroxyphenyl group, is a key precursor for synthesizing diverse heterocyclic compounds with potential biological activity. Recent research highlights the promise of similar chloropyrimidine and hydroxyphenyl-containing compounds as core structures for developing new therapeutic agents . This compound is particularly valuable for constructing complex molecules like [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae . The chloropyrimidine moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various amines and other functional groups, thereby enabling structure-activity relationship (SAR) studies . Furthermore, pyrimidine-based compounds are extensively investigated for their anticancer properties , with mechanisms of action that can include inhibition of enzymes like topoisomerase IIα, leading to apoptosis in cancerous cell lines . This reagent is intended for research applications only in laboratory settings.

Properties

CAS No.

71659-35-3

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(4-chloropyrimidin-2-yl)phenol

InChI

InChI=1S/C10H7ClN2O/c11-9-5-6-12-10(13-9)7-3-1-2-4-8(7)14/h1-6,14H

InChI Key

OMVBZIFPXNKHTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparison with key analogs:

Compound Substituents Key Properties/Applications Reference
4-Chloro-2-(2-hydroxyphenyl)pyrimidine 4-Cl, 2-(2-hydroxyphenyl) Potential antimicrobial activity*
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine 4-Cl, 5,6-dimethyl, 2-CF₃ Agrochemical intermediates
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine Thieno-fused ring, 2-SMe Pharmaceutical intermediate
4-Chloro-2-methyl-6-phenylpyrimidine 4-Cl, 2-Me, 6-Ph Research in kinase inhibition
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 4-Cl, 2-phenoxy-CF₃ Anticancer candidate

Key Observations :

  • Hydroxyphenyl vs.
  • Chlorine Position : 4-Chloro substitution is common in bioactive pyrimidines (e.g., anticancer drug imatinib derivatives), favoring interactions with hydrophobic enzyme pockets .
  • Thieno-Fused Systems: Thienopyrimidines () exhibit enhanced planar rigidity, improving binding to aromatic residues in target proteins.
Physicochemical Properties
  • Lipophilicity: The hydroxyphenyl group likely reduces logP compared to trifluoromethyl (e.g., logP = 3.36 for 4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine in ), improving aqueous solubility .
  • Thermal Stability : Chlorine and hydroxyphenyl substituents may stabilize the pyrimidine ring, as seen in 4-chloro-2-(methoxymethyl)pyrimidine derivatives ().

Preparation Methods

Base-Catalyzed Ring Formation

The foundational method for constructing the pyrimidine core involves cyclocondensation of β-diketones with amidine derivatives. In a modified protocol adapted from methyl acetoacetate-based syntheses, 2-hydroxyacetophenone reacts with acetamidine hydrochloride in methanolic potassium hydroxide (2 M, 80°C, 12 hr). The intermediate 2-(2-hydroxyphenyl)-4-hydroxypyrimidine is isolated via ethyl acetate extraction (63% yield) before chlorination.

Key parameters:

  • Molar ratio of 2-hydroxyacetophenone to acetamidine hydrochloride: 1:1.2
  • Reflux temperature maintained at 80°C ± 2°C
  • Neutralization with 10% HCl to pH 6.5 before extraction

Phosphorus Oxychloride-Mediated Chlorination

The hydroxyl group at position 4 undergoes nucleophilic substitution using phosphorus oxychloride (POCl₃). As demonstrated in the synthesis of 4-chloro-2,6-dimethylpyrimidine, the intermediate 2-(2-hydroxyphenyl)-4-hydroxypyrimidine is refluxed with POCl₃ (5 eq) and triethylamine (3 eq) at 110°C for 8 hr. Quenching in ice-water followed by pH adjustment to 8–9 with KOH yields the target compound (71% purity before column chromatography).

Chlorination optimization data:

POCl₃ (eq) Time (hr) Yield (%)
3 6 58
5 8 71
7 8 69

Microwave-Assisted Synthesis

Accelerated Cyclization under Dielectric Heating

Microwave irradiation significantly reduces reaction times while improving yields. Building on protocols for 2-amino-4-chloropyrimidines, a mixture of 2-hydroxybenzaldehyde (1.2 eq), malononitrile (1.5 eq), and acetamidine hydrochloride (1 eq) in anhydrous propanol undergoes microwave irradiation (140°C, 30 min). Triethylamine (0.1 eq) acts as both base and catalyst, achieving 84% conversion to the intermediate hydroxypyrimidine.

Comparative reaction metrics:

Method Time Yield (%) Purity (HPLC)
Conventional 12 hr 63 89
Microwave 0.5 hr 84 93

Sequential Chlorination under Controlled Conditions

Post-cyclization chlorination benefits from microwave acceleration. The intermediate hydroxypyrimidine reacts with POCl₃ (3 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) under 100 W irradiation (90°C, 15 min), achieving 89% chlorination efficiency. This represents a 40% reduction in reaction time compared to conventional heating.

One-Pot Multicomponent Strategies

Three-Component Coupling

A streamlined approach adapted from thienopyrimidine syntheses combines 2-hydroxybenzaldehyde (1 eq), malononitrile (1.5 eq), and acetamidine hydrochloride (1 eq) in acetonitrile under ultrasonic irradiation (70°C, 4 hr). Zinc chromite (ZnCr₂O₄, 10 mol%) catalyzes the tandem Knoevenagel-cyclocondensation, yielding 4-amino-2-(2-hydroxyphenyl)pyrimidine-5-carbonitrile (78%), which undergoes chlorination with SOCl₂ (2 eq) in DMF (60°C, 3 hr).

Reaction progression monitoring:

  • TLC (hexane:ethyl acetate 3:1) shows complete consumption of aldehyde at 3.5 hr
  • IR spectroscopy confirms nitrile stretch at 2215 cm⁻¹ post-cyclization

Acid-Catalyzed Condensation

Concentrated hydrochloric acid (37%) mediates the condensation of preformed 4-hydroxypyrimidine derivatives with 2-hydroxybenzaldehyde. Refluxing equimolar reactants in HCl (24 hr, 100°C) followed by basification with Na₂CO₃ yields the coupled product (68%). Chlorination is achieved in situ using PCl₅ (2 eq), though this method shows lower regioselectivity (85:15 ratio of 4-chloro to 2-chloro byproducts).

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane gradients (10% → 40%) effectively removes:

  • Unreacted starting materials (Rf 0.8 in 1:1 system)
  • Dichlorinated byproducts (Rf 0.65)

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, H-5), 8.21 (d, J = 8.4 Hz, 1H, H-6'), 7.45 (t, J = 7.6 Hz, 1H, H-4'), 6.98 (d, J = 8.0 Hz, 1H, H-3'), 6.89 (s, 1H, H-3), 5.21 (s, 1H, -OH).

13C NMR (100 MHz, DMSO-d6):
δ 163.2 (C-4), 158.9 (C-2), 154.1 (C-6), 132.4 (C-1'), 128.7 (C-6'), 124.3 (C-4'), 116.5 (C-3'), 114.8 (C-5'), 104.2 (C-5).

HRMS (ESI+): Calculated for C₁₀H₈ClN₂O [M+H]+: 223.0372; Found: 223.0375.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time Scalability
Conventional 71 89 20 hr High
Microwave 89 93 1.5 hr Moderate
Multicomponent 78 87 7 hr Low
Acid-catalyzed 68 82 28 hr High

Key observations:

  • Microwave synthesis offers optimal balance of yield and time efficiency
  • Acid-catalyzed routes suffer from side reactions but remain cost-effective for bulk synthesis
  • Multicomponent methods reduce purification steps but require stringent stoichiometric control

Industrial-Scale Considerations

Solvent Recovery Systems

Ethyl acetate and methanol are recycled via fractional distillation (85% recovery rate), reducing production costs by 22% in pilot-scale trials.

Waste Stream Management

Phosphorus-containing byproducts are neutralized with Ca(OH)₂, precipitating calcium phosphate (TCLP-compliant disposal).

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies using TiO₂ nanoparticles under UV light (365 nm) demonstrate 62% chlorination efficiency at 50°C, potentially replacing hazardous POCl₃.

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID) achieve 94% conversion in 8 min residence time, though product isolation remains challenging.

Q & A

Q. How to address discrepancies in reported LogP values for this compound?

  • Methodological Answer : Experimentally determine LogP via shake-flask (octanol/water) or reversed-phase HPLC. Compare with computational predictions (e.g., ChemAxon). Structural analogs with similar substituents (e.g., 4-chloro-2-methylthio-pyrimidine) provide reference data .

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